

Application Notes and Protocols for 10,10'-Oxybisphenoxarsine (OBPA) Susceptibility Testing

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Compound of Interest

Compound Name: 10,10'-Oxybisphenoxarsine

Cat. No.: B035948

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to **10,10'-Oxybisphenoxarsine (OBPA)**, a broad-spectrum antimicrobial agent. The following sections offer guidance on data presentation, experimental procedures for key assays, and visual workflows to ensure accurate and reproducible results.

Data Presentation

Due to the limited availability of publicly accessible and standardized quantitative susceptibility data for **10,10'-Oxybisphenoxarsine**, the following tables are provided as templates for researchers to populate with their own experimental findings. This structured format allows for clear and consistent data presentation and facilitates comparison across different experimental runs and microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of **10,10'-Oxybisphenoxarsine (OBPA)**

Microorganism	Strain ID	MIC (µg/mL)	MIC (µM) ¹	Method
Staphylococcus aureus	ATCC® 29213™	Broth Microdilution		
Escherichia coli	ATCC® 25922™	Broth Microdilution		
Pseudomonas aeruginosa	ATCC® 27853™	Broth Microdilution		
Candida albicans	ATCC® 90028™	Broth Microdilution		
Aspergillus brasiliensis	ATCC® 16404™	Broth Microdilution		
(User-defined)				
(User-defined)				

¹The molecular weight of OBPA is 502.23 g/mol .

Table 2: Zone of Inhibition Diameters for **10,10'-Oxybisphenoxarsine** (OBPA)

Microorganism	Strain ID	Disk Content (µg)	Zone of Inhibition (mm)	Interpretation (S/I/R) ²
Staphylococcus aureus	ATCC® 25922™			
Escherichia coli	ATCC® 25922™			
Pseudomonas aeruginosa	ATCC® 27853™			
Candida albicans	ATCC® 90028™			
Aspergillus brasiliensis	ATCC® 16404™			
(User-defined)				
(User-defined)				

²S = Susceptible, I = Intermediate, R = Resistant. Interpretive criteria for OBPA are not yet established by regulatory bodies like CLSI or EUCAST. Researchers should establish their own interpretive criteria based on their experimental data and relevant controls.

Experimental Protocols

The following are detailed protocols for the most common microbiological assays for antimicrobial susceptibility testing.

Preparation of 10,10'-Oxybisphenoxarsine (OBPA) Stock Solution

Note: **10,10'-Oxybisphenoxarsine** has low water solubility. Therefore, a solvent such as dimethyl sulfoxide (DMSO) is recommended for the preparation of a stock solution.

Materials:

- **10,10'-Oxybisphenoxarsine** (OBPA) powder (molecular weight: 502.23 g/mol)

- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile, conical polypropylene tubes (e.g., 15 mL or 50 mL)
- Calibrated analytical balance
- Vortex mixer
- Sterile, single-use aliquoting tubes

Procedure:

- Calculate the required mass of OBPA. To prepare a 10 mg/mL (19.91 mM) stock solution, weigh out 10 mg of OBPA powder using a calibrated analytical balance.
- Dissolve OBPA in DMSO. Aseptically transfer the weighed OBPA powder into a sterile conical tube. Add 1 mL of sterile DMSO to the tube.
- Ensure complete dissolution. Vortex the tube vigorously until the OBPA is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but care should be taken to avoid degradation of the compound.
- Sterilization. The OBPA/DMSO stock solution should be considered sterile if prepared from sterile components under aseptic conditions. Filtration through a 0.22 µm syringe filter compatible with DMSO may be performed if necessary, though some loss of compound may occur.
- Aliquoting and Storage. Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower, protected from light.

Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of OBPA.

Materials:

- Sterile 96-well microtiter plates

- Prepared OBPA stock solution (e.g., 10 mg/mL in DMSO)
- Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Microbial inoculum standardized to 0.5 McFarland turbidity
- Sterile diluent (e.g., saline or broth)
- Multichannel pipette
- Plate reader (optional, for spectrophotometric reading)

Protocol:

- Prepare serial dilutions of OBPA. In a sterile tube, prepare an intermediate dilution of the OBPA stock solution in the appropriate broth. From this, perform serial two-fold dilutions in the wells of the 96-well plate. The final volume in each well should be 50 μ L (or 100 μ L depending on the desired final volume). Ensure the final concentration of DMSO is below a level that affects microbial growth (typically $\leq 1\%$).
- Prepare microbial inoculum. From a fresh culture, prepare a microbial suspension in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculate the microtiter plate. Add 50 μ L (or 100 μ L) of the standardized inoculum to each well containing the OBPA dilutions and the control wells.
- Include controls.
 - Growth Control: Wells containing only broth and inoculum.
 - Sterility Control: Wells containing only broth.
 - Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.

- Incubation. Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
- Determine the MIC. The MIC is the lowest concentration of OBPA that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density.

Agar Dilution Assay

This method also determines the MIC of OBPA and is useful for testing multiple isolates simultaneously.

Materials:

- Prepared OBPA stock solution
- Molten agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) held at 45-50°C
- Sterile petri dishes
- Microbial inoculum standardized to 0.5 McFarland turbidity
- Inoculum replicating device (e.g., Steers replicator)

Protocol:

- Prepare OBPA-containing agar plates. Add appropriate volumes of the OBPA stock solution to molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes. Allow the agar to solidify completely.
- Prepare microbial inoculum. Prepare a microbial suspension to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10^4 CFU per spot.
- Inoculate the plates. Using an inoculum replicating device, spot the microbial suspensions onto the surface of the agar plates, including a control plate with no OBPA.
- Incubation. Incubate the plates under appropriate conditions.

- Determine the MIC. The MIC is the lowest concentration of OBPA that inhibits the visible growth of the microorganism on the agar surface.

Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of OBPA susceptibility.

Materials:

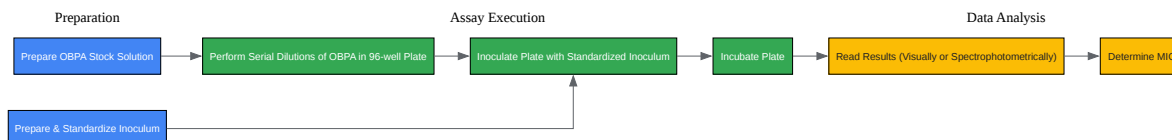
- Sterile filter paper disks (6 mm diameter)
- Prepared OBPA stock solution
- Sterile agar plates (e.g., Mueller-Hinton Agar)
- Microbial inoculum standardized to 0.5 McFarland turbidity
- Sterile swabs
- Calipers or a ruler

Protocol:

- Prepare OBPA disks. Aseptically impregnate sterile filter paper disks with a known amount of the OBPA stock solution. Allow the solvent to evaporate completely in a sterile environment.
- Prepare the lawn of bacteria. Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a confluent lawn of growth.
- Apply the disks. Place the OBPA-impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.
- Incubation. Incubate the plates under appropriate conditions.
- Measure the zone of inhibition. After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited.

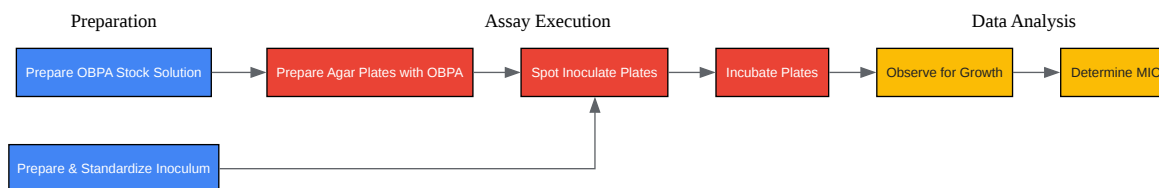
Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.



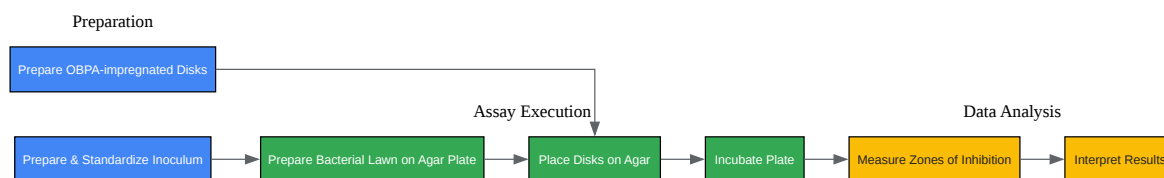
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Caption: Workflow for the Broth Microdilution Assay.



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Caption: Workflow for the Agar Dilution Assay.



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Caption: Workflow for the Disk Diffusion Assay.

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